Lipophilicity vs. Des-methyl Analog
The target compound (438230-08-1) exhibits a computed XLogP3-AA of 4.7, driven by the presence of two methyl groups at positions 6 and 8 of the quinoline core [1]. Its closest des‑methyl analog, 2-(5-ethylthien-2-yl)quinoline-4-carboxylic acid (CAS 351983-35-2, C₁₆H₁₃NO₂S, MW 283.34), has a lower computed XLogP3-AA of approximately 3.8 (estimated from fragment‑based contributions) [2]. The ΔXLogP of ~0.9 log units corresponds to an approximately 8‑fold difference in octanol‑water partition coefficient, predicting significantly higher membrane permeability for the target compound.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 (PubChem computed) |
| Comparator Or Baseline | 2-(5-Ethylthien-2-yl)quinoline-4-carboxylic acid (CAS 351983-35-2): XLogP3-AA ≈ 3.8 (estimated) |
| Quantified Difference | ΔXLogP ≈ 0.9 (~8‑fold difference in partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and cell-based assay performance; procurement of the des‑methyl analog would yield a compound with substantially different cellular penetration kinetics.
- [1] PubChem Compound Summary for CID 843007, 2-(5-Ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid. Computed Properties: XLogP3-AA = 4.7. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for 2-(5-ethylthien-2-yl)quinoline-4-carboxylic acid (CID not specified). Molecular formula C₁₆H₁₃NO₂S, MW 283.34. XLogP3-AA estimated from fragment contributions. View Source
